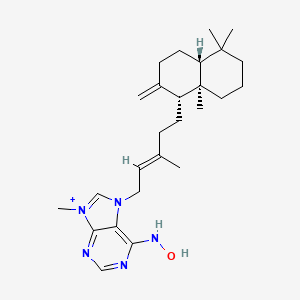

(-)-Ageloxime D

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(-)-Ageloxime D is a naturally occurring compound isolated from marine sponges. It belongs to the class of oxime derivatives and has garnered significant interest due to its unique chemical structure and potential biological activities. The compound is known for its complex molecular architecture, which includes multiple chiral centers and functional groups that contribute to its diverse reactivity and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (-)-Ageloxime D involves several steps, starting from readily available starting materials. The key steps typically include the formation of the oxime functional group, followed by the construction of the core structure through a series of cyclization and functional group interconversion reactions. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to achieve the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound is challenging due to its complex structure. advancements in synthetic organic chemistry have enabled the development of scalable methods. These methods often involve the use of flow chemistry techniques, which allow for continuous production and improved reaction efficiency. Additionally, biocatalysis has been explored as an alternative approach, leveraging the specificity and selectivity of enzymes to facilitate key transformations in the synthetic route.

Analyse Chemischer Reaktionen

Types of Reactions

(-)-Ageloxime D undergoes various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form nitrile oxides, which can further participate in cycloaddition reactions.

Reduction: Reduction of the oxime group can yield the corresponding amine.

Substitution: The compound can undergo nucleophilic substitution reactions at specific positions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions, depending on the desired transformation.

Major Products

The major products formed from these reactions include nitrile oxides, amines, and various substituted derivatives, each with distinct chemical and biological properties.

Wissenschaftliche Forschungsanwendungen

Cancer Therapeutics

Research has highlighted the potential of (-)-Ageloxime D in cancer treatment, particularly its ability to enhance the efficacy of conventional therapies.

- Mechanism of Action : this compound has been shown to induce apoptosis in cancer cells by activating pathways associated with endoplasmic reticulum stress and autophagy. In studies involving Hep3B liver cancer cells, it was observed that the compound augmented radiation sensitivity, leading to decreased clonogenic survival and increased apoptotic cell death .

- In Vivo Studies : In xenograft mouse models, the combination of this compound with radiation therapy resulted in significantly reduced tumor growth compared to radiation alone. The tumor volume was measured pre- and post-treatment, demonstrating a marked reduction in size when both treatments were administered concurrently .

Antimicrobial Activity

This compound exhibits notable antimicrobial properties, particularly against biofilm-forming bacteria.

- Biofilm Inhibition : The compound has been reported to inhibit the formation of biofilms by Staphylococcus epidermidis without affecting bacterial growth. This characteristic makes it a promising candidate for applications in preventing infections associated with medical devices .

- Anticancer Properties : Beyond its antibacterial effects, this compound retains anticancer properties similar to its parent compound, (−)-agelasine D, but with enhanced activity. This dual functionality positions it as a valuable compound in both cancer therapy and infection control .

Table 1: Summary of Research Findings on this compound

Wirkmechanismus

The mechanism of action of (-)-Ageloxime D involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to modulation of various biological pathways. For example, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting key proteins involved in cell survival and proliferation.

Vergleich Mit ähnlichen Verbindungen

(-)-Ageloxime D is unique compared to other oxime derivatives due to its complex structure and diverse biological activities. Similar compounds include:

(-)-Ageloxime A: Another oxime derivative with similar biological activities but different structural features.

(-)-Ageloxime B: Known for its antimicrobial properties, it shares some structural similarities with this compound.

(-)-Ageloxime C: Exhibits antifungal activity and has a simpler structure compared to this compound.

Biologische Aktivität

(-)-Ageloxime D is a notable compound derived from marine sponges, particularly from the genus Agelas. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and biofilm modulation properties. This article will provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound is characterized by its oxime functional group, which contributes to its unique biological properties. The compound exhibits tautomerism, which can influence its behavior in biological systems. The molecular formula of this compound is C₁₈H₂₃N₃O, with a molecular weight of approximately 303.4 g/mol.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. It has been shown to inhibit the formation of biofilms by Staphylococcus epidermidis without affecting bacterial growth, making it a promising candidate for applications in preventing biofilm-associated infections . The compound also demonstrates activity against various pathogens, including:

- Antifungal Activity : Effective against Cryptococcus neoformans with IC50 values around 5.94 μg/mL.

- Antibacterial Activity : Exhibits activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) with IC50 values of 7.21 μg/mL and 9.20 μg/mL, respectively .

Table 1: Antimicrobial Activity of this compound

| Pathogen | Activity Type | IC50 (μg/mL) |

|---|---|---|

| Cryptococcus neoformans | Antifungal | 5.94 |

| Staphylococcus aureus | Antibacterial | 7.21 |

| Methicillin-resistant S. aureus | Antibacterial | 9.20 |

Anticancer Properties

This compound has been investigated for its anticancer potential, particularly against various cancer cell lines. Studies have indicated that this compound can induce apoptosis in cancer cells through mechanisms involving the unfolded protein response (UPR). For instance, it has been demonstrated to enhance radiation sensitivity in hepatocellular carcinoma (HCC) models by increasing the expression of key UPR proteins such as PERK and ATF4 .

Case Study: Radiation Sensitization in HCC

In a study involving Hep3B cells (a HCC cell line), treatment with this compound significantly increased apoptotic cell death when combined with radiation therapy compared to radiation alone. The combination treatment resulted in a clonogenic survival rate reduction and increased expression of cleaved PARP, indicating enhanced apoptosis .

Biofilm Modulation

One of the intriguing aspects of this compound is its ability to modulate biofilm formation. Unlike some other compounds that exhibit microbicidal activity, this compound specifically inhibits biofilm formation without killing the bacteria, making it an ideal candidate for applications where biofilm prevention is crucial .

Future Perspectives

The exploration of this compound's biological activities opens avenues for its application in various fields, including pharmaceuticals and biotechnology. Its dual role as an antimicrobial agent and a biofilm inhibitor could be particularly valuable in clinical settings where biofilm-related infections pose significant challenges.

Eigenschaften

IUPAC Name |

N-[7-[(E)-5-[(1R,4aR,8aR)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enyl]-9-methylpurin-9-ium-6-yl]hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H40N5O/c1-18(12-15-31-17-30(6)24-22(31)23(29-32)27-16-28-24)8-10-20-19(2)9-11-21-25(3,4)13-7-14-26(20,21)5/h12,16-17,20-21,32H,2,7-11,13-15H2,1,3-6H3,(H,27,28,29)/q+1/b18-12+/t20-,21-,26+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPKZZZXQPZKTGJ-SYKKHXDTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCN1C=[N+](C2=NC=NC(=C21)NO)C)CCC3C(=C)CCC4C3(CCCC4(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\CN1C=[N+](C2=NC=NC(=C21)NO)C)/CC[C@@H]3C(=C)CC[C@H]4[C@]3(CCCC4(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H40N5O+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What are the known biological activities of (-)-Ageloxime D?

A1: this compound has shown promising antifungal and antiparasitic activities in vitro. Studies have demonstrated its efficacy against the fungus Cryptococcus neoformans [, ] and the parasite Leishmania donovani [].

Q2: What is the chemical structure of this compound?

A2: While the exact molecular formula and weight are not provided in the abstracts, we can infer that this compound is an alkaloid based on its classification in the research []. For a detailed structural representation, please refer to the original research articles.

Q3: Has this compound been isolated from any marine organisms?

A3: Yes, this compound has been isolated from the marine sponge Agelas mauritiana [, ] and was also detected in extracts from the Indonesian marine sponge Agelas nakamurai [].

Q4: Have any studies explored the structure-activity relationship (SAR) of this compound?

A5: One of the provided research articles mentions "Total Synthesis of Agelasine F and Synthesis Directed towards ent-Ageloxime D: Two Natural Products with Interesting Biological Activities" []. This suggests that researchers are actively investigating the SAR of this compound and synthesizing analogs to understand the impact of structural modifications on its activity and potency.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.